molecular formula C21H24N2O4 B2410504 N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899950-94-8

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2410504
CAS No.: 899950-94-8
M. Wt: 368.433
InChI Key: DXLSSXAMWWWDHJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a phenyl group and a 2,4-dimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the acylation of N-phenylpiperidine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The starting materials, N-phenylpiperidine and 2,4-dimethoxybenzoyl chloride, are fed into the reactor along with the base, and the product is continuously extracted and purified .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxybenzyl)-N-phenylpiperidine-1-carboxamide
  • N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide derivatives
  • This compound analogs

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxybenzoyl group enhances its lipophilicity and potential for receptor binding, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-17-11-12-18(19(15-17)27-2)20(24)23(16-9-5-3-6-10-16)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLSSXAMWWWDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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